N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide

Catalog No.
S11927758
CAS No.
M.F
C22H15BrClNO4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-...

Product Name

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide

IUPAC Name

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide

Molecular Formula

C22H15BrClNO4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C22H15BrClNO4/c23-17-7-2-1-6-15(17)21(26)16-11-19-20(29-9-8-28-19)12-18(16)25-22(27)13-4-3-5-14(24)10-13/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

SVLRDRUAQSYMEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4Br

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide is a complex organic compound characterized by the presence of a benzodioxin moiety, a bromobenzoyl group, and a chlorobenzamide structure. Its molecular formula is C16H14BrClN2O3, indicating a diverse range of functional groups that contribute to its chemical properties. The compound features a benzodioxin core, which is known for its potential biological activities, particularly in medicinal chemistry.

The synthesis of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide typically involves several key reactions:

  • Formation of the Benzodioxin Core: The initial step often includes the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine through cyclization reactions involving catechol derivatives.
  • Bromination: The introduction of the bromobenzoyl group can be achieved via electrophilic aromatic substitution, where bromobenzoyl chloride reacts with the benzodioxin derivative.
  • Amidation: The final step involves the reaction of the bromobenzoyl derivative with 3-chlorobenzoyl chloride to form the amide linkage, resulting in the target compound .

These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and characterized by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Research indicates that compounds similar to N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide exhibit significant biological activities. In particular, they have been tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in glucose metabolism and neurotransmission, respectively. Preliminary studies suggest that this compound may possess potential therapeutic applications in managing diabetes and neurodegenerative diseases due to its enzyme inhibition properties .

The synthesis of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide can be summarized in several steps:

  • Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine: This is achieved through the cyclization of catechol derivatives under acidic conditions.
  • Bromination: The benzodioxin derivative is reacted with bromobenzoyl chloride in the presence of a suitable base to facilitate bromination.
  • Formation of Amide: The final step involves reacting the brominated compound with 3-chlorobenzoyl chloride in a solvent like dimethylformamide (DMF) to form the desired amide .

Each reaction step is optimized for yield and purity using standard laboratory techniques.

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide has potential applications in:

  • Pharmaceutical Development: As an enzyme inhibitor, it may serve as a lead compound for developing drugs targeting metabolic disorders and neurodegenerative diseases.
  • Chemical Research: Its unique structure makes it suitable for studies related to structure-activity relationships in medicinal chemistry.

Interaction studies involving N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide typically focus on its binding affinity to target enzymes like α-glucosidase and acetylcholinesterase. In silico molecular docking studies have been employed to predict binding modes and affinities, providing insights into how structural modifications might enhance biological activity .

Several compounds share structural similarities with N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-methylphenyl)-2,3-dihydrobenzo[1,4]dioxinSimilar benzodioxin coreLacks halogen substitution
N-(phenyl)-benzamideSimple amide structureNo benzodioxin or halogen groups
7-Bromo-2,3-dihydrobenzofuranRelated furan structureDifferent heterocyclic core
N-(6-hydroxyhexyl)-benzamideHydroxyalkyl substituentVariation in side chain

These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functional groups present in N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide that may influence its biological activity and potential applications.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

470.98730 g/mol

Monoisotopic Mass

470.98730 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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